molecular formula C15H16N2O5S B1305458 3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436811-24-4

3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1305458
CAS No.: 436811-24-4
M. Wt: 336.4 g/mol
InChI Key: NZJMUKFUQIZYJB-UHFFFAOYSA-N
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Description

3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C15H16N2O5S. This compound is characterized by its bicyclic structure, which includes a bicyclo[2.2.1]heptene ring system, and a sulfamoylphenyl group attached to a carbamoyl moiety.

Preparation Methods

The synthesis of 3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:

Chemical Reactions Analysis

3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets through its sulfamoyl and carbamoyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar compounds to 3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid include:

The uniqueness of this compound lies in its combination of the bicyclic ring system with the sulfamoylphenyl and carbamoyl groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[(4-sulfamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c16-23(21,22)11-5-3-10(4-6-11)17-14(18)12-8-1-2-9(7-8)13(12)15(19)20/h1-6,8-9,12-13H,7H2,(H,17,18)(H,19,20)(H2,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJMUKFUQIZYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389650
Record name 3-[(4-Sulfamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803324
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436811-24-4
Record name 3-[(4-Sulfamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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